Comparative Subchronic Inhalation Toxicity in Rats: PCP vs. TECP
In a 13‑week subchronic inhalation study, 1,1,2,2,3‑pentachloropropane (PCP) and 1,2,2,3‑tetrachloropropane (TECP) exhibited distinct target organ toxicity profiles. PCP treatment resulted in statistically significant increased kidney weights in male rats at concentrations of 15 and 50 ppm, and in female rats at 50 ppm, compared to controls [1]. In contrast, TECP exposure led to increased liver weights in male rats at all concentrations tested (≥5 ppm) and caused observable irritation of the nose and eyes, effects not observed with PCP at any test level [1].
| Evidence Dimension | Subchronic Inhalation Toxicity (13‑week) |
|---|---|
| Target Compound Data | PCP: Increased kidney weights in male rats at 15 and 50 ppm; in female rats at 50 ppm. No mucosal irritation observed. |
| Comparator Or Baseline | 1,2,2,3‑Tetrachloropropane (TECP): Increased liver weights in male rats at ≥5 ppm. Mucosal irritation observed at all test levels. |
| Quantified Difference | PCP primarily nephrotoxic (kidney weight increase at ≥15 ppm in males), TECP primarily hepatotoxic (liver weight increase at ≥5 ppm) and irritant. |
| Conditions | CD rats, inhalation exposure 6 h/day, 5 days/week for 13 weeks at target concentrations of 0, 1.5, 5, 15, or 50 ppm. |
Why This Matters
Procurement decisions must consider distinct toxicological endpoints: PCP is a nephrotoxicant while TECP is a hepatotoxicant and irritant, requiring different engineering controls and risk assessments.
- [1] Johannsen FR, Levinskas GJ, Ben‑Dyke R, Hogan GK. Evaluation of the subchronic and reproductive effects of a series of chlorinated propanes in the rat. II. Toxicity of 1,2,2,3‑tetrachloropropane and 1,1,2,2,3‑pentachloropropane. J Toxicol Environ Health. 1988;25(3):317‑28. doi:10.1080/15287398809531212. View Source
